molecular formula C8H16O B15315060 (1-Ethylcyclopentyl)methanol

(1-Ethylcyclopentyl)methanol

Cat. No.: B15315060
M. Wt: 128.21 g/mol
InChI Key: GLJSDRXLFVQXQU-UHFFFAOYSA-N
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Description

(1-Ethylcyclopentyl)methanol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to an ethyl group and a cyclopentyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Ethylcyclopentyl)methanol can be synthesized through several methods. One common approach involves the reduction of (1-Ethylcyclopentyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: (1-Ethylcyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to (1-Ethylcyclopentyl)ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can convert it to (1-Ethylcyclopentyl)methane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products:

Scientific Research Applications

(1-Ethylcyclopentyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethylcyclopentyl)methanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and interact with enzymes and receptors in biological systems. These interactions can influence cell signaling pathways and metabolic processes, making it a valuable compound for research in biochemistry and pharmacology .

Comparison with Similar Compounds

    Cyclopentanol: Another secondary alcohol with a cyclopentyl ring but without the ethyl group.

    (1-Methylcyclopentyl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    Cyclohexanol: A secondary alcohol with a cyclohexyl ring.

Uniqueness: (1-Ethylcyclopentyl)methanol is unique due to the presence of both an ethyl group and a cyclopentyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(1-ethylcyclopentyl)methanol

InChI

InChI=1S/C8H16O/c1-2-8(7-9)5-3-4-6-8/h9H,2-7H2,1H3

InChI Key

GLJSDRXLFVQXQU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)CO

Origin of Product

United States

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